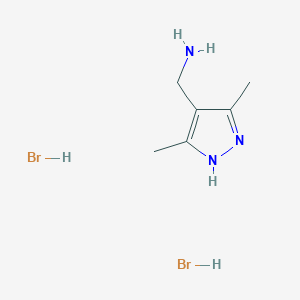

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide

CAS No.:

Cat. No.: VC13293884

Molecular Formula: C6H13Br2N3

Molecular Weight: 287.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13Br2N3 |

|---|---|

| Molecular Weight | 287.00 g/mol |

| IUPAC Name | (3,5-dimethyl-1H-pyrazol-4-yl)methanamine;dihydrobromide |

| Standard InChI | InChI=1S/C6H11N3.2BrH/c1-4-6(3-7)5(2)9-8-4;;/h3,7H2,1-2H3,(H,8,9);2*1H |

| Standard InChI Key | IWOSWIYVRCKHAG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1)C)CN.Br.Br |

Introduction

Overview

(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide is a pyrazole-derived organic compound with significant potential in coordination chemistry and pharmaceutical research. This report synthesizes data from peer-reviewed studies, patents, and chemical databases to provide a detailed examination of its synthesis, structural properties, applications, and safety.

Chemical Identity and Structural Features

Molecular Formula:

Molecular Weight: 287.00 g/mol

IUPAC Name: (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide

SMILES:

The compound consists of a pyrazole ring substituted with methyl groups at positions 3 and 5, a methanamine group at position 4, and two hydrobromide counterions. The dihydrobromide salt enhances solubility in polar solvents, making it suitable for synthetic and biological applications .

Synthesis and Reaction Pathways

Synthesis Method

The compound is synthesized via a two-step process:

-

Formation of the Free Base: Condensation of acetylacetone with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazole. Subsequent functionalization introduces the methanamine group at position 4 .

-

Salt Formation: The free base is treated with hydrobromic acid (HBr) under controlled conditions to form the dihydrobromide salt.

Reaction Scheme:

Optimization

Key parameters for high yield (>80%):

-

Solvent: Methanol or ethanol.

-

Temperature: Reflux (60–80°C).

-

Stoichiometry: 2:1 molar ratio of HBr to free base.

Analytical Characterization

Spectroscopic Data

-

IR (KBr, cm):

-

3312 (–NH stretch), 1678 (C=N), 1490 (C–C aromatic).

-

-

H NMR (DMSO-, 400 MHz):

-

δ 2.09 (s, 3H, –CH), 2.20 (s, 3H, –CH), 4.74 (s, 2H, –CH).

-

-

Mass Spectrometry:

X-ray Crystallography

Crystal structure analysis reveals a racemic mixture with a centrosymmetric space group (). The pyrazole and dihydrothiadiazine rings form a planar arrangement, with bromide ions stabilizing the lattice via hydrogen bonds .

Applications in Research

Coordination Chemistry

The compound serves as a precursor for ligands in metal complexes. For example:

-

Trispyrazolylborate: Used in catalysis and material science .

-

Pyrazolyldiphosphine: Enhances luminescence in europium(III) complexes .

Industrial Use

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume